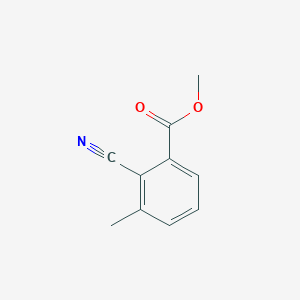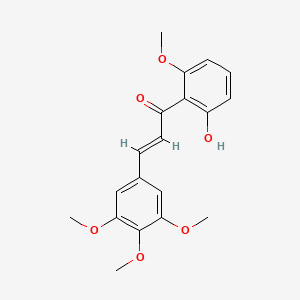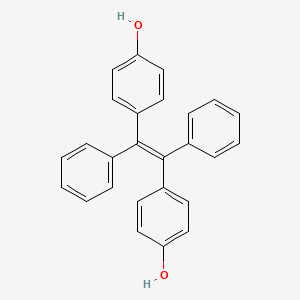
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-nitrophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxyacetic acid derivatives.
Reduction: The major product is Ethyl 2-(4-amino-2-nitrophenoxy)acetate.
Hydrolysis: The major product is 2-(4-bromo-2-nitrophenoxy)acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: For the development of potential pharmaceutical agents.
Material science: In the preparation of functionalized polymers and materials.
Biological studies: As a probe to study enzyme interactions and biochemical pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then form salts or esters with other compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
- Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
- Ethyl 2-(4-bromo-2-methylphenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPEZQNZGHKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)

![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)




![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)



